Home > Products > Screening Compounds P129605 > 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine - 2034471-27-5

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine

Catalog Number: EVT-2989286
CAS Number: 2034471-27-5
Molecular Formula: C15H17F3N2O2
Molecular Weight: 314.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, , ] It demonstrated oral efficacy in rodent models of obesity by inhibiting food intake and promoting weight loss, even with partial brain CB1R occupancy. [] Further research revealed its binding interactions with CB1R, highlighting its hydrogen bonding with Ser383. [] Human studies showed its metabolism primarily involves oxidation and excretion through the biliary/fecal route. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a small-molecule antagonist of the P2X7 receptor, a target implicated in inflammation and pain. [] It exhibits potent P2X7 antagonism with good oral bioavailability and a desirable safety profile in preclinical studies. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 is a P2X7 antagonist discovered through a novel dipolar cycloaddition reaction. [] It demonstrates robust P2X7 receptor occupancy at low doses in rat models. []

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35, another P2X7 antagonist, exhibits superior solubility and tolerability compared to Compound 29 and progressed to phase I clinical trials for mood disorders. []

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: 5a is a potent and orally bioavailable RORγt inverse agonist developed for potential use in treating psoriasis. [] It effectively inhibits IL-17A production, a key cytokine involved in psoriasis pathogenesis. []

N-Pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845)

Compound Description: PF-04457845 acts as a highly selective fatty acid amide hydrolase (FAAH) inhibitor, exhibiting excellent in vivo efficacy for pain relief and displaying a long duration of action. []

(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl (1·HCl)

Compound Description: This compound, synthesized in large batches (107 and 125 g) via first and second generation processes, serves as an H3 receptor antagonist. []

3-((5-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile·HCl (2·HCl)

Compound Description: 2·HCl is another H3 receptor antagonist, synthesized in a 104 g batch using a third generation process. [] The development of this process, requiring a late-stage intermediate, aimed to streamline the synthesis of related H3 antagonists. []

Ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate (Epyrifenacil, S-3100)

Compound Description: Epyrifenacil (S-3100) is a herbicide with a trifluoromethyl-substituted dihydropyrimidine core. [] Studies in rats revealed rapid absorption and metabolism, primarily via ester cleavage, with a significant sex-related difference in urinary excretion. []

(R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318)

Compound Description: ABBV-318 acts as a small molecule blocker of Nav1.7 and Nav1.8 sodium channels, both implicated in pain signaling. [] This compound holds potential for pain management.

Overview

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C15H17F3N2O2C_{15}H_{17}F_{3}N_{2}O_{2} and a molecular weight of approximately 314.3029 g/mol. This compound features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a cyclobutanecarbonylpyrrolidine moiety. Its unique structure endows it with significant potential in various scientific applications, particularly in medicinal chemistry and organic synthesis.

Source and Classification

The compound is classified under the category of pyridine derivatives, specifically those containing trifluoromethyl groups, which are known for their enhanced lipophilicity and biological activity. It can be sourced from chemical suppliers specializing in fine chemicals and building blocks for pharmaceutical research, such as A2B Chem and BenchChem .

Synthesis Analysis

Methods

The synthesis of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine typically involves several steps:

  1. Formation of the Pyridine Ring: The synthesis may start with the preparation of a pyridine derivative that already contains the trifluoromethyl group.
  2. Introduction of the Ether Linkage: This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the pyrrolidine reacts with an appropriate electrophile derived from cyclobutanecarboxylic acid.
  3. Final Assembly: The final product is obtained by coupling the pyridine derivative with the cyclobutanecarbonylpyrrolidine, often facilitated by coupling agents or catalysts to enhance yields.

Technical Details

Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Advanced techniques like microwave-assisted synthesis or continuous flow reactors may also be employed to improve efficiency .

Molecular Structure Analysis

Structure

The compound's structure can be represented using various notations:

  • SMILES: O=C(N1CCC(C1)Oc1nccc(c1)C(F)(F)F)C1CCC1
  • InChI: InChI=1S/C15H17F3N2O2/c16-15(17,18)14-10-12(19)8-6-4-5-7-9(14)11(20)13(15)21/h4-10H,1-3H2,(H,20,21)

These representations indicate the presence of a trifluoromethyl group and a carbonyl function attached to a pyrrolidine ring, providing insight into its reactivity and interactions.

Data

The compound has a CAS number of 2034471-27-5, which facilitates its identification in chemical databases .

Chemical Reactions Analysis

Reactions

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine can participate in various chemical reactions typical for pyridine derivatives:

  1. Nucleophilic Substitution: The trifluoromethyl group can enhance electrophilicity at adjacent positions on the pyridine ring.
  2. Condensation Reactions: The carbonyl functionality allows for condensation with amines or other nucleophiles.
  3. Coupling Reactions: It can also serve as an intermediate in coupling reactions to form more complex structures.

Technical Details

The reaction conditions must be optimized to prevent side reactions that could lead to undesired byproducts. Utilizing protective groups during synthesis may also be necessary to maintain selectivity .

Mechanism of Action

The mechanism of action for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine is primarily based on its ability to interact with biological targets due to its lipophilicity conferred by the trifluoromethyl group. This interaction often involves:

  1. Enzyme Inhibition: The compound may bind to active sites on enzymes, modulating their activity.
  2. Receptor Binding: Its structural features might allow it to act as a ligand for specific receptors involved in various biological pathways.

This mechanism highlights its potential utility in drug development .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine include:

  • Appearance: Typically exists as a solid or viscous liquid depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH or temperature changes.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers.

Relevant data from studies indicate that compounds with similar structures often exhibit significant biological activity due to their ability to modulate enzyme functions .

Applications

Scientific Uses

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine has several applications in scientific research:

  1. Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals targeting various diseases.
  2. Biochemical Research: Used in studies involving enzyme mechanisms and receptor interactions.
  3. Agrochemicals: Potentially utilized in developing herbicides or pesticides due to its chemical properties.

Properties

CAS Number

2034471-27-5

Product Name

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine

IUPAC Name

cyclobutyl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone

Molecular Formula

C15H17F3N2O2

Molecular Weight

314.308

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)11-4-6-19-13(8-11)22-12-5-7-20(9-12)14(21)10-2-1-3-10/h4,6,8,10,12H,1-3,5,7,9H2

InChI Key

ATXWBPLUMKYNDM-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.